Cas no 958582-68-8 (N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide)

N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide structure
958582-68-8 structure
Product Name:N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide
CAS No:958582-68-8
MF:C26H22N4O2S
MW:454.543484210968
CID:5763039
PubChem ID:16002771
Update Time:2025-07-09

N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
    • EU-0092382
    • 958582-68-8
    • N-(4-ethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
    • AKOS001790490
    • AKOS022030262
    • F6548-1590
    • N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide
    • Inchi: 1S/C26H22N4O2S/c1-2-17-12-14-19(15-13-17)27-22(31)16-33-26-28-21-11-7-6-10-20(21)24-29-23(25(32)30(24)26)18-8-4-3-5-9-18/h3-15,23H,2,16H2,1H3,(H,27,31)
    • InChI Key: PJFUWPHBAJVICH-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC2C=CC=CC=2C2=NC(C3C=CC=CC=3)C(N21)=O

Computed Properties

  • Exact Mass: 454.14634713g/mol
  • Monoisotopic Mass: 454.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 99.4Ų

N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide

Introduction to N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide and Its Significance in Modern Chemical Biology

N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide

is a sophisticated organic compound characterized by its intricate molecular structure, which has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 958582-68-8, represents a convergence of advanced heterocyclic chemistry and targeted molecular design. Its unique structural framework, incorporating elements such as an imidazo[1,2-c]quinazoline core and an ethylphenyl substituent, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The imidazo[1,2-c]quinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. This moiety has been extensively studied for its potential in modulating various cellular pathways, including those involved in cancer progression, inflammation, and infectious diseases. The incorporation of a sulfanyl group into the structure further enhances its functional diversity, enabling interactions with biological targets that may not be accessible to simpler molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The compound N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide stands out due to its complex architecture, which may contribute to improved binding affinity and selectivity when interacting with biological receptors or enzymes. Such features are critical for the development of next-generation therapeutics that exhibit higher efficacy while minimizing off-target effects.

The ethylphenyl substituent in the molecule adds another layer of functional complexity. This group not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability. These characteristics are often sought after in drug candidates as they can impact the compound's bioavailability and overall pharmacokinetic profile. By carefully designing substituents like ethylphenyl, chemists can fine-tune the properties of their compounds to better suit specific therapeutic needs.

Advances in computational chemistry and high-throughput screening technologies have accelerated the process of identifying promising candidates like N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide. These tools allow researchers to predict the biological activity of molecules with remarkable accuracy before conducting costly and time-consuming experimental validations. The integration of machine learning algorithms into drug discovery pipelines has further enhanced our ability to design molecules with specific desired properties.

The sulfanyl group within the compound's structure is particularly noteworthy for its potential role in modulating redox-sensitive signaling pathways. Sulfanyl-containing compounds have been shown to exhibit antioxidant and anti-inflammatory properties by interacting with thioredoxin reductase and other redox enzymes. This capability makes N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide a compelling candidate for therapeutic intervention in conditions where oxidative stress plays a significant role.

In addition to its potential biological activities, the compound's structural features may also contribute to its stability under various conditions. The presence of multiple heterocyclic rings can enhance thermal stability while also providing resistance to degradation by metabolic enzymes. These attributes are crucial for ensuring that the compound remains effective throughout its intended shelf life and upon administration within biological systems.

The synthesis of N-(4ethylphenyl)-22 ({33 oxo 22 phenyl 22 H23 Himidazo12cquinazolin 55 ylsulfanyl} acetamide) involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. Techniques such as palladium-catalyzed cross-coupling reactions and ring-forming cyclizations are employed to construct the complex heterocyclic core. Each step is meticulously optimized to ensure high yields and purity levels required for subsequent biological testing.

Ongoing research into this compound is exploring its potential applications in treating various diseases. Preliminary studies have suggested that it may exhibit inhibitory effects on certain kinases and proteases implicated in cancer cell proliferation. Furthermore, its ability to modulate inflammatory responses makes it a candidate for addressing chronic inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists who design molecules like N-(4ethylphenyl)-22 ({33 oxo 22 phenyl 22 H23 Himidazo12cquinazolin 55 ylsulfanyl} acetamide) and biologists who test their effects on cellular models or animal systems. This synergy ensures that promising candidates are thoroughly evaluated before advancing into clinical trials where human subjects provide critical data on safety and efficacy.

As our understanding of disease mechanisms continues to evolve so does our capacity to develop targeted treatments based on innovative molecular designs like those exemplified by this compound identified by CAS number 95858268 . The future holds exciting possibilities as researchers harness cutting-edge technologies to uncover new therapeutic strategies rooted in sophisticated chemical biology principles .

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